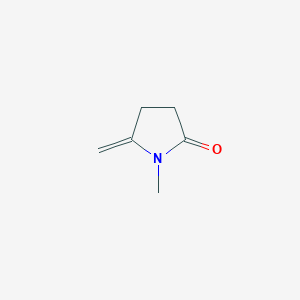

5-methylene-N-methyl-2-pyrrolidone

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9NO |

|---|---|

Molecular Weight |

111.14 g/mol |

IUPAC Name |

1-methyl-5-methylidenepyrrolidin-2-one |

InChI |

InChI=1S/C6H9NO/c1-5-3-4-6(8)7(5)2/h1,3-4H2,2H3 |

InChI Key |

ZZDBHIVVDUTWJC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C)CCC1=O |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of 5 Methylene N Methyl 2 Pyrrolidone and Its Structural Analogs

De Novo Synthetic Routes and Pathway Elucidation

De novo synthesis provides fundamental pathways to construct the 5-methylene-N-methyl-2-pyrrolidone core structure from basic starting materials. These routes typically involve the sequential formation of the pyrrolidone ring, introduction of the exocyclic methylene (B1212753) group, and N-methylation.

Cyclization Reactions for Pyrrolidone Ring Formation

The formation of the pyrrolidone ring, a γ-lactam, is a critical step in the synthesis of these compounds. nih.gov Various cyclization strategies have been developed to achieve this five-membered heterocyclic system. researchgate.netresearchgate.net

One common approach involves the cyclization of amino acids or their derivatives. wikipedia.org For instance, γ-aminobutyric acid (GABA), which can be derived from the bio-based glutamic acid, can undergo cyclization to form 2-pyrrolidone. researchgate.netrsc.orgresearchgate.net This intramolecular condensation between the amine and carboxylic acid functional groups is an efficient method for forming the γ-lactam ring. wikipedia.org

Another versatile method is the reductive amination of levulinic acid or its esters. researchgate.netgoogle.com This "one-pot" reaction, often utilizing a hydrogen source like ammonium (B1175870) formate (B1220265) and a metal catalyst, allows for the direct synthesis of 5-methyl-2-pyrrolidone from a renewable biomass-derived starting material. google.com The reaction proceeds through the formation of an imine or amide intermediate, followed by intramolecular cyclization and reduction. researchgate.net

Other notable cyclization methods include:

Lactone-to-Lactam Conversion: This method forms the basis for the commercial production of pyrrolidone and involves the reaction of a lactone with an amine. researchgate.net

[3+2] Cycloaddition Reactions: These reactions, often catalyzed by photoredox systems, can assemble the pyrrolidine (B122466) ring from components like cyclopropyl (B3062369) ketones and hydrazones. researchgate.net

Tandem Reactions: Copper-catalyzed three-component tandem amination/cyanation/alkylation sequences starting from primary amine-tethered alkynes can yield functionalized pyrrolidines. nih.gov

Platinum-Catalyzed Cycloisomerization: N-Boc-protected alkynamine derivatives can undergo platinum-catalyzed cycloisomerization followed by nucleophilic addition to form pyrrolidine derivatives. nih.gov

The choice of cyclization strategy often depends on the desired substitution pattern of the final pyrrolidone ring and the availability of starting materials.

Introduction of the Exocyclic Methylene Moiety: Strategies and Mechanisms

The introduction of the exocyclic methylene group at the 5-position of the pyrrolidone ring is a key transformation to arrive at the target compound.

A facile, one-pot method for the synthesis of 5-methylene-2-pyrrolones (5MPs) has been developed starting from the inexpensive furfuryl acetate (B1210297). nih.govnih.gov This process involves the bromine oxidation of the furan (B31954) ring to generate a 1,4-dicarbonyl intermediate in situ. nih.govnih.gov Subsequent trapping of this intermediate with a primary amine leads to the formation of the corresponding 5-methylene-2-pyrrolone in moderate to good yields. nih.govnih.gov The reaction is typically carried out in a mixed solvent system, such as tetrahydrofuran (B95107) and a phosphate (B84403) buffer. nih.gov

The stability of the resulting 5-methylene-2-pyrrolones can vary depending on the substituent on the nitrogen atom. nih.gov For example, the ethanolamine (B43304) adduct has been observed to decompose within a day at -20 °C, while the propargylamine (B41283) derivative is even more unstable. nih.gov

In the context of nucleic acid chemistry, an exocyclic methylene group has been shown to act as a bioisostere of the 2'-oxygen atom in Locked Nucleic Acid (LNA). nih.govnih.gov The synthesis of the methylene-cLNA nucleoside was achieved through an intramolecular cyclization reaction involving a radical at the 2'-position and a propynyl (B12738560) group at the C-4' position. nih.govnih.gov This highlights the possibility of forming exocyclic methylene groups through radical cyclization pathways.

N-Methylation Techniques in Pyrrolidone Synthesis

The final step in the synthesis of 5-methylene-N-methyl-2-pyrrolidone is the introduction of a methyl group onto the nitrogen atom of the pyrrolidone ring.

A common industrial method for producing N-methyl-2-pyrrolidone (NMP) involves the reaction of γ-butyrolactone with monomethylamine. google.comchemicalbook.com This reaction is typically carried out in two steps: the initial reaction forms N-methyl-γ-hydroxybutanamide, which then undergoes dehydration and cyclization at higher temperatures and pressures to yield NMP. chemicalbook.com An excess of methylamine (B109427) is often used to ensure the complete conversion of γ-butyrolactone. chemicalbook.com

Another approach involves the direct methylation of 2-pyrrolidone. A one-pot procedure has been developed for the synthesis of NMP from γ-aminobutyric acid (GABA), where the cyclization of GABA to 2-pyrrolidone is followed by methylation using methanol (B129727) as the methylating agent. rsc.orgresearchgate.net This reaction can be catalyzed by a halogen salt, such as ammonium bromide, and achieves high selectivity for NMP. rsc.orgresearchgate.net Dimethyl carbonate has also been investigated as a methylating agent for 2-pyrrolidone, although it resulted in lower selectivity for NMP compared to methanol. rsc.orgresearchgate.net

The table below summarizes the results of the methylation of 2-pyrrolidone with methanol using different catalysts. researchgate.net

| Catalyst | Conversion (%) | Selectivity for NMP (%) |

| Ammonium bromide | >95 | >90 |

| Ammonium chloride | >95 | >90 |

| Ammonium iodide | >95 | >90 |

| Sodium bromide | <5 | - |

| No catalyst | <5 | - |

Data sourced from a study on the synthesis of biobased N-methylpyrrolidone. researchgate.netresearchgate.net The experiments were conducted with 0.6 mmol catalyst, 1.0 g (12 mmol) 2-pyrrolidone, and 3.0 mL (74 mmol) methanol at 250 °C for 5 hours.

Catalytic Approaches in 5-Methylene-N-methyl-2-pyrrolidone Synthesis

Catalysis plays a crucial role in developing efficient and sustainable synthetic routes to 5-methylene-N-methyl-2-pyrrolidone and its analogs. Both homogeneous and heterogeneous catalysts have been employed to facilitate key reaction steps. researchgate.net

Homogeneous Catalysis

Homogeneous catalysts are soluble in the reaction medium and offer high activity and selectivity.

In the synthesis of N-vinyl pyrrolidone (a structural analog), pyrrolidone potassium salt acts as a homogeneous catalyst. rsc.org The activity of this catalyst is highly sensitive to the water content in the reaction system. rsc.org

Platinum-based homogeneous catalysts, in combination with a Brønsted acid like triflic acid, have been used for the synthesis of pyrrolidine derivatives. nih.gov This catalytic system promotes a cascade reaction involving the cycloisomerization of an alkynamine derivative followed by a nucleophilic addition. nih.gov

Borane catalysts, such as B(C₆F₅)₃, have been shown to catalyze the dehydrogenation of pyrrolidines to form pyrroles. acs.org The proposed mechanism involves a borane-mediated hydride abstraction from the pyrrolidine. acs.org

Heterogeneous Catalysis

Heterogeneous catalysts are in a different phase from the reactants and offer advantages in terms of easy separation and recyclability.

The reductive amination of levulinic acid to produce N-substituted-5-methyl-2-pyrrolidones is a key area where heterogeneous catalysts are extensively used. researchgate.netresearchgate.net Various metal catalysts, including those based on nickel, palladium, ruthenium, and cobalt, have been investigated for this transformation. researchgate.netgoogle.comresearchgate.net

Nickel-based catalysts, such as Ni₂P/SiO₂ and Raney nickel, have demonstrated high efficiency in pyrrolidone synthesis. google.comresearchgate.net For instance, a Pd/C catalyst has been shown to be effective for the conversion of levulinic acid into various N-substituted-5-methyl-2-pyrrolidones with yields ranging from 80-93%. researchgate.net This catalyst could also be reused multiple times with only a slight loss in activity. researchgate.net

The table below presents examples of heterogeneous catalysts used in the synthesis of 5-methyl-2-pyrrolidone from levulinic acid.

| Catalyst | Hydrogen/Nitrogen Source | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Diatomite-supported Nickel | Hydrogen, Ammonia | 200 | - | 87 |

| Raney Nickel | Ammonium formate | 180 | 3 | 94 |

| Pd-Ni/C | Ammonium formate | 120 | 3 | 65.6 |

| Ni-Mn/C | Ammonium formate | 180 | 3 | 94.5 |

Data sourced from a patent on the synthetic method of 5-methyl-2-pyrrolidone. google.com

Organocatalysis in Pyrrolidone Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for the construction of complex molecular architectures. While specific organocatalytic methods for 5-methylene-N-methyl-2-pyrrolidone are not extensively documented, the principles of organocatalysis can be applied to the synthesis of the core pyrrolidone structure and related α,β-unsaturated lactams.

Organocatalysts, such as proline and its derivatives, are known to activate substrates through the formation of enamine or iminium ion intermediates. These modes of activation are central to a variety of transformations, including Michael additions and aldol (B89426) reactions, which can be key steps in the formation of five-membered rings. For instance, a bifunctional thiourea (B124793) organocatalyst has been successfully employed in the aza-Diels-Alder reaction of cyclic keto/enolate salts and N-tosyl-2-methylene-but-3-enoates, demonstrating the potential for organocatalysis in constructing nitrogen-containing heterocycles. beilstein-journals.org

Furthermore, chiral phosphoric acids have been utilized as catalysts in enantioselective reactions of acyclic α,β-unsaturated imines and azlactones to produce chiral 3-amino-δ-lactams. beilstein-journals.org This highlights the potential for organocatalysis to control stereochemistry in lactam synthesis. The development of organocatalytic Michael-cyclization cascade reactions of aldehydes with 4-oxa-α,β-unsaturated carboxylic acids has also provided a route to functionalized γ-lactols, which can be converted to γ-lactams. rsc.org

A notable example of organocatalysis in lactam synthesis is the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a cascade reaction of α,β-unsaturated ketones with ketoamides to form bicyclic lactams with high regio- and diastereoselectivity. nih.govrsc.org This demonstrates the ability of organocatalysts to facilitate complex transformations leading to lactam structures.

Table 1: Examples of Organocatalytic Reactions in Lactam Synthesis

| Catalyst | Reactants | Product | Key Transformation | Reference |

| Proline Derivatives | Aldehydes, Amines | Pyrrolidines | Enamine/Iminium Catalysis | mdpi.com |

| Bifunctional Thiourea | Cyclic keto/enolate salts, N-tosyl-2-methylene-but-3-enoates | Piperidine derivatives | aza-Diels-Alder reaction | beilstein-journals.org |

| Chiral Phosphoric Acid | Acyclic α,β-unsaturated imines, Azlactones | Chiral 3-amino-δ-lactams | Enantioselective cyclization | beilstein-journals.org |

| DBU | α,β-Unsaturated ketones, Ketoamides | Bicyclic lactams | Aldol/Michael cascade | nih.govrsc.org |

Chemo- and Regioselective Synthesis of Advanced Intermediates

The chemo- and regioselective synthesis of advanced intermediates is crucial for the efficient construction of the target molecule, 5-methylene-N-methyl-2-pyrrolidone. A key strategy involves the use of readily available starting materials and directing the reaction pathway to the desired constitutional isomer.

A facile one-pot synthesis of 5-methylene-2-pyrrolones (5MPs) has been developed starting from inexpensive furfuryl acetate. nih.govnih.gov This method involves the oxidation of furfuryl acetate with N-bromosuccinimide (NBS) to generate a 1,4-dicarbonyl intermediate in situ. Subsequent trapping of this intermediate with a primary amine, such as methylamine, leads to the formation of the 5-methylene-2-pyrrolone ring system. nih.govnih.gov The reaction conditions can be optimized to achieve good yields, and the process is tolerant of various functional groups on the amine. nih.gov

Table 2: One-Pot Synthesis of 5-Methylene-2-pyrrolones from Furfuryl Acetate

| Amine | Solvent System | Yield (%) | Reference |

| Benzylamine | THF/H₂O (9:1) | 34 | nih.gov |

| Benzylamine | THF/Phosphate Buffer (pH 7.5) (1:1) | 58 | nih.gov |

| Propargylamine | THF/Phosphate Buffer (pH 7.5) (1:1) | 50 | nih.gov |

| Ethanolamine | THF/Phosphate Buffer (pH 7.5) (1:1) | 69 | nih.gov |

Another important precursor for pyrrolidone synthesis is levulinic acid, a bio-based platform chemical. The reductive amination of levulinic acid or its esters with primary amines is a primary route to N-substituted-5-methyl-2-pyrrolidones. researchgate.netresearchgate.net This process typically involves the formation of an imine intermediate, followed by hydrogenation and subsequent cyclization to the pyrrolidone ring. researchgate.net The choice of catalyst and reaction conditions plays a critical role in the selectivity and efficiency of this transformation.

Green Chemistry Principles in 5-Methylene-N-methyl-2-pyrrolidone Production

The application of green chemistry principles to the synthesis of 5-methylene-N-methyl-2-pyrrolidone is essential for developing sustainable manufacturing processes. This involves considering factors such as the use of renewable feedstocks, atom economy, and the reduction of hazardous waste.

A key aspect of greening the production of this compound is the use of bio-based starting materials. Levulinic acid, which can be derived from the acidic hydrolysis of carbohydrates, is a prime example of a renewable feedstock for the synthesis of pyrrolidone derivatives. psu.edu The conversion of levulinic acid to N-substituted-5-methyl-pyrrolidones can be achieved through reductive amination, and research has focused on developing efficient and recyclable catalysts for this process. researchgate.netresearchgate.net For instance, a catalyst-free approach for the synthesis of 5-methylpyrrolidone derivatives from levulinic acid has been reported, proceeding with a very low E-factor (a measure of waste produced) of 0.2. psu.edu

The choice of solvent is another critical element of green chemistry. The development of synthetic routes that utilize environmentally benign solvents, such as water or ethanol, is highly desirable. vjs.ac.vnvjol.info.vn A green synthesis of N-methylpyrrolidine has been demonstrated using water as the solvent and potassium carbonate as an inexpensive and environmentally friendly catalyst. vjs.ac.vnresearchgate.net While this method produces the saturated analog, the principles can be extended to the synthesis of unsaturated derivatives.

Furthermore, the principles of atom economy, which advocate for maximizing the incorporation of all materials used in the process into the final product, are central to green synthesis design. greenchemistry-toolkit.org Cascade reactions, where multiple bond-forming events occur in a single pot, are an effective strategy for improving atom economy and reducing the number of purification steps, thereby minimizing waste. greenchemistry-toolkit.org The one-pot synthesis of 5-methylene-2-pyrrolones from furfuryl acetate is an example of such a streamlined process. nih.govnih.gov

Reactivity Profiles and Mechanistic Investigations of 5 Methylene N Methyl 2 Pyrrolidone

Electrophilic and Nucleophilic Additions to the Exocyclic Methylene (B1212753) Group

The exocyclic methylene group in 5-methylene-N-methyl-2-pyrrolidone is an electron-deficient alkene, making it susceptible to attack by both electrophiles and nucleophiles. This reactivity is central to its utility in various chemical transformations.

Conjugate Addition Reactions (e.g., Michael Additions)

Conjugate addition, particularly the Michael addition, is a key reaction of 5-methylene-N-methyl-2-pyrrolidone. nih.govmasterorganicchemistry.com In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com The reaction is driven by the formation of a more stable C-C single bond at the expense of a weaker C-C pi bond. masterorganicchemistry.com

5-Methylene pyrrolones (5MPs), including the N-methyl derivative, are effective Michael acceptors. nih.gov They readily react with soft nucleophiles, such as thiols, in a conjugate addition manner. nih.govresearchgate.net This reaction is particularly useful in bioconjugation chemistry, where the specific and reversible labeling of cysteine residues in proteins is desired. nih.govresearchgate.net The addition of a thiol to the exocyclic methylene group occurs rapidly and cleanly, without the formation of a new stereocenter. nih.gov

The general mechanism for the Michael addition involves three steps:

Deprotonation of the nucleophile to form an enolate or a similar nucleophilic species. masterorganicchemistry.com

Conjugate addition of the nucleophile to the β-carbon of the electrophilic alkene. masterorganicchemistry.com

Protonation of the resulting enolate to yield the final product. masterorganicchemistry.com

A variety of nucleophiles can participate in Michael additions, including enolates, amines, and thiols. masterorganicchemistry.comyoutube.com

| Nucleophile | Product | Reaction Conditions | Reference |

| Thiol (e.g., Cysteine) | Thioether adduct | pH 7.5 | nih.govresearchgate.net |

| Amine | Amino adduct | Methanol (B129727) | youtube.com |

| Stabilized Enolate | 1,5-Dicarbonyl compound | Sodium methoxide (B1231860) in ethanol | youtube.com |

Cycloaddition Reactions (e.g., [2+n] Cycloadditions)

The exocyclic double bond of 5-methylene-N-methyl-2-pyrrolidone can also participate in cycloaddition reactions. These reactions involve the concerted or stepwise formation of a cyclic product from two or more unsaturated molecules. While specific examples for 5-methylene-N-methyl-2-pyrrolidone are not extensively detailed in the provided search results, the general reactivity pattern of α,β-unsaturated systems suggests its potential to undergo various cycloadditions.

Radical Addition Pathways

The exocyclic methylene group can also be a target for radical addition reactions. The provided information does not offer specific examples of radical additions to 5-methylene-N-methyl-2-pyrrolidone. However, it is known that N-methyl-2-pyrrolidone can act as a scavenger of oxidizing agents, and its degradation can proceed through radical pathways. acs.orgnih.gov For instance, the oxidation of NMP can involve hydrogen abstraction from the methyl group or the CH2 group adjacent to the nitrogen, leading to the formation of alkyl radicals. nih.gov These radicals can then react with other species.

Transformations Involving the Lactam Carbonyl and Nitrogen Atom

The lactam ring of 5-methylene-N-methyl-2-pyrrolidone also presents opportunities for chemical transformations, including ring-opening and functionalization of the nitrogen atom.

Ring-Opening and Ring-Closing Metathesis Reactions (RCM)

Ring-opening of the lactam in N-methyl-2-pyrrolidone can occur under strong acidic or basic conditions, leading to the formation of 4-methylaminobutyric acid. atamanchemicals.comresearchgate.net While specific ring-opening metathesis (ROMP) reactions of 5-methylene-N-methyl-2-pyrrolidone were not found, ROMP is a powerful technique for polymer synthesis from cyclic olefins. nih.gov

Ring-closing metathesis (RCM) is a versatile method for the synthesis of cyclic compounds, including macrocycles. nih.govrsc.org This reaction, often catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of two olefinic groups to form a new double bond and a cyclic structure. nih.govrsc.org While direct examples involving 5-methylene-N-methyl-2-pyrrolidone are not provided, the principles of RCM could be applied to precursors containing this moiety to generate novel cyclic structures.

Functionalization of the Lactam Nitrogen

The nitrogen atom of the lactam in N-methyl-2-pyrrolidone derivatives can be functionalized. nih.gov For instance, N-[(silyl)methyl]-β-lactam carbanions can be generated and subsequently reacted with various electrophiles. nih.gov This allows for the introduction of different functional groups at the nitrogen, modifying the properties of the molecule. nih.gov

Based on a comprehensive search of available scientific literature, it is not possible to generate an article that adheres to the specified outline for the chemical compound “5-methylene-N-methyl-2-pyrrolidone.” The research findings required to populate the requested sections on its reactivity profiles and mechanistic investigations are not present in the searched sources.

Specifically, there is a lack of detailed published research concerning:

Computational and Theoretical Investigations of 5 Methylene N Methyl 2 Pyrrolidone

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in predicting the behavior of molecules. These methods model the electronic structure from first principles, providing insights into molecular geometry, stability, and reactivity. For a molecule like 5-methylene-N-methyl-2-pyrrolidone, these calculations would be crucial for understanding the influence of the exocyclic methylene (B1212753) group on the lactam ring's properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. DFT studies would be used to determine the ground-state electronic structure of 5-methylene-N-methyl-2-pyrrolidone. Key parameters that would be calculated include:

Optimized Geometry: Predicting bond lengths, bond angles, and dihedral angles to define the most stable three-dimensional structure.

Electron Density Distribution: Mapping regions of high and low electron density to identify nucleophilic and electrophilic sites. The exocyclic double bond, conjugated with the carbonyl group, would be a primary focus.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The energy and location of these orbitals would indicate susceptibility to nucleophilic or electrophilic attack. For an α,β-unsaturated system, the LUMO is expected to be distributed over the C=C-C=O system, making the β-carbon a likely site for Michael addition. nih.gov

Reactivity Descriptors: Calculation of global and local reactivity indices such as electronegativity, hardness, softness, and the Fukui function would quantify the reactivity of different atoms within the molecule.

While no specific DFT data for 5-methylene-N-methyl-2-pyrrolidone were found, numerous studies exist for its isomer, N-methyl-2-pyrrolidone (NMP). For instance, DFT has been used to study the reaction mechanism of NMP with carbon disulfide, calculating activation energies for different reaction pathways. researchgate.net Similar calculations on 5-methylene-N-methyl-2-pyrrolidone would be invaluable for predicting its reaction pathways, such as its behavior in polymerization or cycloaddition reactions.

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy than DFT for certain properties, albeit at a significantly greater computational expense.

For 5-methylene-N-methyl-2-pyrrolidone, these calculations would serve to:

Provide a benchmark for results obtained from DFT methods.

Accurately calculate properties where standard DFT functionals may be less reliable, such as the energies of excited states or the description of weak intermolecular interactions.

Investigate reaction barriers and transition state geometries with high precision.

No specific ab initio studies focused on 5-methylene-N-methyl-2-pyrrolidone could be located in the searched literature.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its function and interactions. The pyrrolidone ring in 5-methylene-N-methyl-2-pyrrolidone is not planar, and its different possible conformations (e.g., envelope, twist) would have different energies and reactivities.

Conformational Analysis would systematically explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is typically done by rotating specific bonds (like the N-methyl group) and calculating the energy at each step.

Molecular Dynamics (MD) Simulations would model the atomic motions of the molecule over time, providing a dynamic picture of its behavior. An MD simulation of 5-methylene-N-methyl-2-pyrrolidone, likely in a solvent, would reveal:

Preferred conformations in solution.

The flexibility of the lactam ring and the exocyclic methylene group.

Solvent structuring around the molecule.

Time-averaged properties that can be compared with experimental data.

While no such studies were found for 5-methylene-N-methyl-2-pyrrolidone, the structure of its isomer NMP in the liquid phase has been investigated using neutron scattering combined with simulations, revealing details about nearest-neighbor arrangements and polar ordering. researchgate.net

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties, which is vital for identifying and characterizing a compound. For 5-methylene-N-methyl-2-pyrrolidone, these predictions would be essential for confirming its synthesis and structure.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated and compared to experimental spectra to confirm the chemical structure. The predicted shifts for the vinyl protons and the exocyclic methylene carbon would be characteristic.

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies helps in assigning the peaks in an experimental IR spectrum. Key vibrations would include the C=O stretch of the lactam, the C=C stretch of the methylene group, and various C-H and C-N vibrations. The conjugation of the double bond with the carbonyl is expected to lower the C=O stretching frequency compared to a saturated lactam.

UV-Vis Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be calculated using methods like Time-Dependent DFT (TD-DFT). The π → π* transition of the conjugated system would likely be the most prominent feature.

No specific first-principles predictions of spectroscopic properties for 5-methylene-N-methyl-2-pyrrolidone were available in the reviewed literature.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating how chemical reactions occur, allowing for the study of transient species like transition states that are difficult or impossible to observe experimentally. For 5-methylene-N-methyl-2-pyrrolidone, its structure as an α,β-unsaturated lactam suggests several potential reaction pathways to investigate. nih.govnih.gov

Michael Addition: The β-carbon of the exocyclic double bond is electrophilic and susceptible to attack by nucleophiles. Computational modeling could map the potential energy surface for this reaction, determine the activation energy, and study the influence of different nucleophiles and catalysts.

Diels-Alder and other Cycloadditions: The exocyclic double bond can act as a dienophile in cycloaddition reactions. DFT calculations could predict the feasibility, stereoselectivity, and regioselectivity of such reactions.

Polymerization: The molecule could potentially undergo polymerization. Modeling could help understand the initiation and propagation steps of this process.

DFT calculations have been employed to investigate the origins of enantioselectivity in Heck arylations of related enelactam systems, demonstrating the power of these methods in understanding complex reaction mechanisms. researchgate.net

Structure-Activity Relationship (SAR) Studies via Chemoinformatics

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Chemoinformatics employs computational methods to analyze large datasets of chemical structures and biological data to build these relationships.

While 5-methylene-N-methyl-2-pyrrolidone itself is not specifically highlighted in SAR studies, the broader class of pyrrolidine (B122466) derivatives is a common scaffold in medicinal chemistry. bohrium.com If this molecule were part of a library of compounds tested for a specific biological target, chemoinformatic approaches could be used to:

Develop Quantitative Structure-Activity Relationship (QSAR) models. These models use molecular descriptors (e.g., logP, molecular weight, polar surface area, electronic properties) to create a mathematical equation that predicts activity.

Identify key structural features responsible for activity. For example, an SAR study might reveal that the exocyclic methylene group is essential for binding to a target protein, or that substitutions at the methyl group could enhance potency.

No direct SAR studies involving 5-methylene-N-methyl-2-pyrrolidone were identified.

Strategic Utility of 5 Methylene N Methyl 2 Pyrrolidone in Advanced Organic Synthesis and Materials Science

As a Versatile Building Block for Complex Heterocyclic Scaffolds

5-Methylene-N-methyl-2-pyrrolidone, a derivative of N-methyl-2-pyrrolidone (NMP), is emerging as a valuable and versatile building block in the field of organic synthesis. Its unique structural features, particularly the exocyclic double bond conjugated with the lactam carbonyl group, provide a reactive handle for a variety of chemical transformations. This reactivity allows for the construction of intricate molecular architectures, including spirocyclic and fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. The pyrrolidone core is a common motif in many biologically active compounds, and the ability to elaborate upon this scaffold through the methylene (B1212753) group opens up new avenues for the synthesis of novel chemical entities.

Construction of Spirocyclic Systems

The exocyclic methylene group of 5-methylene-N-methyl-2-pyrrolidone serves as a key functional group for the construction of spirocyclic systems through cycloaddition reactions. Spirocycles, which contain two rings connected by a single common atom, are of great interest in drug discovery due to their rigid three-dimensional structures that can effectively probe biological space.

One of the primary methods for constructing spirocyclic systems from 5-methylene-N-methyl-2-pyrrolidone is through [3+2] cycloaddition reactions. For instance, in a reaction with nitrile oxides, the exocyclic double bond can act as a dipolarophile, leading to the formation of a spiro-isoxazoline ring system. Similarly, reaction with diazoalkanes can yield spiro-pyrazoline derivatives. The reactivity of the methylene group in such cycloadditions has been demonstrated with analogous compounds like (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one, which readily forms spiro adducts with various dipoles nih.gov.

Another powerful tool for the synthesis of spirocycles is the [4+2] cycloaddition, or Diels-Alder reaction. While 5-methylene-N-methyl-2-pyrrolidone itself can act as a dienophile, its derivatives can be designed to participate as dienes. The versatility of this approach has been showcased in the synthesis of spiro-2-chalcogenimidazolones from 5-methylidene-hydantoins and 5-methylidene-2-thiohydantoins with various dienes mdpi.com. These reactions often proceed with high regioselectivity and stereoselectivity, allowing for the controlled synthesis of complex spirocyclic scaffolds mdpi.com.

| Cycloaddition Type | Reactant | Resulting Spirocyclic System | Reference Example |

| [3+2] Cycloaddition | Nitrile Oxides | Spiro-isoxazoline-pyrrolidone | nih.gov |

| [3+2] Cycloaddition | Diazoalkanes | Spiro-pyrazoline-pyrrolidone | nih.gov |

| [4+2] Cycloaddition | Dienes | Spiro-cyclohexene-pyrrolidone | mdpi.com |

Synthesis of Fused Ring Systems

In addition to spirocycles, 5-methylene-N-methyl-2-pyrrolidone is a valuable precursor for the synthesis of fused ring systems. These are molecular architectures where two or more rings share two or more atoms. Fused heterocyclic systems are prevalent in natural products and pharmaceuticals.

The synthesis of fused rings from 5-methylene-N-methyl-2-pyrrolidone can be achieved through intramolecular cyclization reactions. By introducing a suitable functional group elsewhere in the molecule, the exocyclic double bond can participate in a ring-closing reaction. For example, a tethered nucleophile could add to the double bond, or a radical generated elsewhere in the molecule could cyclize onto the methylene group.

A conceptual precedent for such transformations can be found in the Brønsted acid-promoted cationic cyclization of o-(1-arylvinyl) acetophenone derivatives, which leads to the formation of polysubstituted indenes rsc.org. This type of intramolecular reaction, involving the cyclization of a vinyl group onto an aromatic ring, highlights the potential for similar strategies with derivatives of 5-methylene-N-methyl-2-pyrrolidone to create fused ring systems. For instance, a derivative with an appropriately positioned aromatic or other unsaturated group could undergo an intramolecular Friedel-Crafts-type reaction or a radical cyclization to construct a new fused ring onto the pyrrolidone core.

Precursor in Polymer Chemistry (e.g., specialized monomers, macromolecular architectures)

The presence of a polymerizable exocyclic double bond makes 5-methylene-N-methyl-2-pyrrolidone an attractive monomer for the synthesis of functional polymers. The resulting polymers, featuring a pyrrolidone ring in each repeating unit, are expected to exhibit interesting properties such as high polarity, good thermal stability, and potential biocompatibility, similar to polymers derived from N-vinylpyrrolidone (NVP).

Radical Polymerization Studies

5-Methylene-N-methyl-2-pyrrolidone is amenable to radical polymerization techniques, including controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT polymerization is a powerful tool for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures such as block copolymers.

The successful RAFT polymerization of structurally related monomers, such as N-vinyl pyrrolidone (NVP) and N-(2-(methacryloyloxy)ethyl)pyrrolidone (NMEP), provides strong evidence for the feasibility of this approach with 5-methylene-N-methyl-2-pyrrolidone. For example, well-defined block copolymers of NVP and methyl methacrylate have been synthesized using RAFT, demonstrating the ability to create functional block copolymers with a pyrrolidone-containing segment diva-portal.org. Similarly, the RAFT aqueous dispersion polymerization of NMEP has been shown to be a convenient route to high molecular weight water-soluble copolymers nih.govacs.org. These studies suggest that 5-methylene-N-methyl-2-pyrrolidone could be effectively polymerized via RAFT to produce a new class of functional polymers with potential applications in areas such as drug delivery, coatings, and specialty adhesives.

Anionic and Cationic Polymerization Applications

Anionic polymerization offers another powerful method for the controlled synthesis of polymers from 5-methylene-N-methyl-2-pyrrolidone. The electron-withdrawing nature of the adjacent lactam carbonyl group activates the exocyclic double bond towards nucleophilic attack, making it a suitable monomer for anionic polymerization.

Detailed studies on the anionic polymerization of α-methylene-N-methylpyrrolidone (α-MMP) have demonstrated that this monomer can be polymerized in a living fashion to produce polymers with predictable molecular weights and narrow molecular weight distributions (Mw/Mn < 1.1) researchgate.net. These polymerizations are typically carried out at low temperatures in polar aprotic solvents like THF, using organometallic initiators such as diphenylmethylpotassium researchgate.net. The living nature of the polymerization allows for the synthesis of well-defined block copolymers by sequential monomer addition. The resulting poly(α-MMP) is soluble in water and other polar solvents, suggesting its potential for biomedical applications researchgate.net.

While the anionic polymerization of this monomer is well-established, its cationic polymerization is less explored. The presence of the electron-withdrawing carbonyl group generally disfavors cationic polymerization of the double bond.

| Polymerization Method | Key Features | Potential Polymer Architectures | Reference Study |

| Radical Polymerization (RAFT) | Controlled molecular weight and low dispersity. | Homopolymers, block copolymers, star polymers. | diva-portal.orgcore.ac.uk |

| Anionic Polymerization | Living polymerization, narrow molecular weight distribution. | Homopolymers, block copolymers. | researchgate.net |

Role in Catalyst Design and Ligand Synthesis

The pyrrolidone scaffold present in 5-methylene-N-methyl-2-pyrrolidone can be exploited in the design of novel ligands for catalysis. The nitrogen and oxygen atoms of the lactam functionality have the potential to coordinate to metal centers, and the methylene group provides a convenient point for further functionalization to create more complex and tailored ligand structures.

While N-methyl-2-pyrrolidone (NMP) itself is often used as a solvent in catalysis, its role can extend beyond that of an inert medium. For instance, in iron-catalyzed cross-coupling reactions, NMP has been shown to interact with magnesium cations, influencing the nature of the active iron species and thereby enhancing the selectivity of the reaction nih.gov. This demonstrates the ability of the pyrrolidone ring to participate in the coordination sphere of a catalytic system.

Furthermore, pyrrolidone derivatives have been explicitly used as ligands to improve the performance of catalysts. For example, pyrrolidone-based ligands have been shown to enhance the activity and stability of Cu-based catalysts for acetylene hydrochlorination researchgate.net. By starting with 5-methylene-N-methyl-2-pyrrolidone, it is possible to synthesize a wide variety of new ligands. The exocyclic double bond can be functionalized through various chemical reactions, such as hydroformylation, Heck coupling, or Michael addition, to introduce phosphine, amine, or other coordinating groups. This would allow for the creation of bidentate or multidentate ligands with a rigid pyrrolidone backbone, which could find applications in a range of catalytic transformations, including asymmetric catalysis.

Applications in Process Chemistry for Fine Chemical Production

The strategic application of 5-methylene-N-methyl-2-pyrrolidone and its analogs in process chemistry is centered on their role as valuable intermediates and building blocks for the synthesis of complex, high-value fine chemicals. Their utility is particularly noted in bioconjugation and the synthesis of modified peptides, where they offer advantages over traditional reagents.

A significant development in the process chemistry of this compound class is a facile, one-pot synthetic method that produces 5-methylene-2-pyrrolones (5MPs) from inexpensive starting materials. nih.gov This method avoids costly intermediates and complex procedures, making 5MPs more accessible for larger-scale fine chemical production. nih.gov The process involves the bromine oxidation of furfuryl acetate (B1210297) to generate a 1,4-dicarbonyl compound in situ, which is then trapped by a primary amine to yield the desired 5-methylene-2-pyrrolone. nih.gov

The optimization of this synthetic route highlights key parameters for process chemistry, demonstrating the influence of solvent systems and pH on reaction yield. Initial explorations using benzylamine as the nucleophile showed that the presence of water was essential for product formation, with a 10% water volume in THF providing a 34% yield. nih.gov Further optimization with various buffers indicated that pH plays a crucial role, with the highest yields achieved in a phosphate (B84403) buffer at a pH of 7.5. nih.gov

Below is a data table summarizing the optimization of reaction conditions for the synthesis of N-benzyl-5-methylene-2-pyrrolidone.

| Entry | Solvent System (v/v) | Buffer (0.125 M) | pH | Yield (%) |

| 1 | THF | None | - | 0 |

| 2 | THF / H₂O (9:1) | None | - | 34 |

| 3 | THF / H₂O (3:1) | None | - | 27 |

| 4 | THF / H₂O (1:1) | None | - | 21 |

| 5 | THF / Buffer (1:1) | MES | 6.5 | 13 |

| 6 | THF / Buffer (1:1) | Phosphate | 7.5 | 50 |

| 7 | THF / Buffer (1:1) | HEPES | 8.0 | 45 |

| 8 | THF / Buffer (1:1) | MOPS | 7.2 | 37 |

| Data derived from a study on the one-pot synthesis of 5-methylene-2-pyrrolones. nih.gov |

The versatility of this process makes it a valuable tool for producing a variety of N-substituted 5-methylene-2-pyrrolones, which are themselves fine chemicals or precursors to others. The method demonstrates tolerance for various functional groups, including alkynes, esters, and protected amino acids. nih.gov This compatibility is crucial for industrial applications, as it allows for the synthesis of diverse derivatives without the need for extensive protecting group strategies. The synthesis of a protected lysine derivative, for instance, suggests the method's utility in creating peptides that contain the 5-methylene-2-pyrrolone moiety, which could be instrumental in studying protein modifications. nih.gov

The scope of the reaction using optimized conditions (phosphate buffer at pH 7.5) is detailed in the following table.

| Amine Substrate | Product | Yield (%) |

| Benzylamine | N-benzyl-5-methylene-2-pyrrolidone | 50 |

| Propargylamine (B41283) | N-propargyl-5-methylene-2-pyrrolidone | 69 |

| 2-Amino-2-methyl-1-propanol | N-(1,1-dimethyl-2-hydroxyethyl)-5-methylene-2-pyrrolidone | 60 |

| Ethanolamine (B43304) | N-(2-hydroxyethyl)-5-methylene-2-pyrrolidone | 53 |

| Ethyl 4-aminobutanoate | Ethyl 4-(5-methylene-2-oxo-pyrrolidin-1-yl)butanoate | 62 |

| (S)-methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate | (S)-methyl 6-((tert-butoxycarbonyl)amino)-2-(5-methylene-2-oxo-pyrrolidin-1-yl)hexanoate | 51 |

| Data derived from research on the substrate scope for 5-methylene-2-pyrrolone synthesis. nih.gov |

In the context of fine chemical production, 5-methylene-2-pyrrolones are increasingly recognized as useful alternatives to maleimides for bioconjugation. nih.gov Their adducts can offer greater resistance to hydrolysis, a critical factor for the stability of bioconjugates used in various applications. nih.gov The development of efficient and scalable synthetic routes, such as the one described, is therefore a key enabler for the broader adoption of these valuable compounds in the production of advanced fine chemicals. nih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of 5 Methylene N Methyl 2 Pyrrolidone in Research Matrices

Spectroscopic Techniques (NMR, IR, UV-Vis, Mass Spectrometry) for Structural Elucidation and Purity Assessment

No specific Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), or Mass Spectrometry (MS) data for 5-methylene-N-methyl-2-pyrrolidone is available in the searched resources. Characterization of this molecule would theoretically involve:

NMR Spectroscopy (¹H and ¹³C): To determine the proton and carbon framework, identifying key shifts for the methylene (B1212753) (=CH₂) protons, the N-methyl group, and the pyrrolidone ring structure.

IR Spectroscopy: To identify functional groups, such as the characteristic C=O (amide) and C=C (alkene) stretching vibrations.

UV-Vis Spectroscopy: To analyze electronic transitions within the molecule, particularly those associated with the conjugated system.

Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Without experimental data, a detailed analysis for this section cannot be provided.

Chromatographic Separations (GC, HPLC) for Purity and Reaction Monitoring

Information regarding the specific conditions for the separation of 5-methylene-N-methyl-2-pyrrolidone using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is not available. In a research context, these techniques would be crucial for:

Purity Assessment: Separating the target compound from starting materials, byproducts, and solvents.

Reaction Monitoring: Tracking the formation and potential degradation of the unstable compound over time.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallography reports for 5-methylene-N-methyl-2-pyrrolidone in the available resources. This technique would provide definitive information on the compound's bond lengths, bond angles, and three-dimensional structure in the solid state, but its instability may make crystallization and analysis challenging.

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

While a patent related to the synthesis of different alkyl pyrrolidones mentions the general use of Gas Chromatography-Mass Spectrometry (GC-MS) for product analysis, it does not provide specific data for the analysis of 5-methylene-N-methyl-2-pyrrolidone google.com. Hyphenated techniques like GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) would be essential for unequivocally identifying this unstable intermediate within complex reaction mixtures.

Due to the absence of specific experimental data in the public domain for 5-methylene-N-methyl-2-pyrrolidone, a detailed article that adheres to the requested scientific depth and structure cannot be generated at this time.

Environmental Chemical Pathways of 5 Methylene N Methyl 2 Pyrrolidone Degradation

Photolytic Degradation Mechanisms and Kinetics

No specific studies detailing the photolytic degradation mechanisms or kinetics for 5-methylene-N-methyl-2-pyrrolidone were identified in the current body of scientific literature. While research on NMP has explored its degradation under UV light, often in the presence of catalysts, this information is not directly applicable to the unsaturated structure of 5-methylene-N-methyl-2-pyrrolidone. nih.govqub.ac.ukresearchgate.net

Biodegradation Pathways and Microbial Transformation Studies

The scientific literature lacks specific studies on the biodegradation pathways and microbial transformation of 5-methylene-N-methyl-2-pyrrolidone. While numerous bacteria capable of degrading NMP have been isolated and studied, nih.govnih.govresearchgate.net there is no corresponding research available for its methylene (B1212753) analog.

Hydrolytic Stability and Transformation Products

Information regarding the hydrolytic stability of 5-methylene-N-methyl-2-pyrrolidone is sparse. One study on the synthesis of 5-methylene-2-pyrrolones noted that these compounds exhibit greater resistance to hydrolysis compared to maleimide (B117702) adducts, but a detailed kinetic or mechanistic study under various environmental conditions is not available. nih.gov In contrast, the hydrolysis of NMP, particularly under acidic or alkaline conditions to form 4-methylaminobutyric acid, has been documented. chemicalbook.comatamanchemicals.com

Advanced Oxidation Processes for Environmental Remediation

There is a lack of research on the application of advanced oxidation processes (AOPs) for the remediation of 5-methylene-N-methyl-2-pyrrolidone. Extensive research has been conducted on the use of AOPs like ozonation and Fenton processes for the degradation of NMP, but similar studies for 5-methylene-N-methyl-2-pyrrolidone have not been found. researchgate.netepa.govresearchgate.net

Due to the absence of specific scientific research on the environmental degradation pathways of 5-methylene-N-methyl-2-pyrrolidone, it is not possible to provide a detailed and accurate article on this topic at this time. Future research is needed to investigate the photolytic, biodegradable, and hydrolytic fate of this compound to understand its environmental impact.

Future Directions and Emerging Research Frontiers for 5 Methylene N Methyl 2 Pyrrolidone

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of green and efficient synthetic routes to 5-methylene-N-methyl-2-pyrrolidone and its derivatives is a key area of ongoing research. A notable advancement is the facile one-pot synthesis from the inexpensive starting material, furfuryl acetate (B1210297). merckmillipore.comsynthiaonline.comnih.govnih.gov This method proceeds via bromine oxidation and subsequent trapping of the in situ generated 1,4-dicarbonyl intermediate with a primary amine, offering a more accessible and cost-effective alternative to previous multi-step procedures. merckmillipore.comnih.gov The reaction demonstrates tolerance for a variety of functional groups, highlighting its potential for creating a diverse library of 5-methylene-2-pyrrolones (5MPs). nih.gov

Further research is directed towards leveraging biomass-derived feedstocks. For instance, the synthesis of N-substituted-5-methyl-2-pyrrolidones from levulinic acid, a biomass derivative, is being actively explored. digitellinc.comresearchgate.net These processes often utilize one-pot reductive amination with heterogeneous catalysts, pointing towards sustainable pathways that could potentially be adapted for the synthesis of 5-methylene-N-methyl-2-pyrrolidone. digitellinc.comresearchgate.net The development of cascade processes, involving steps like nitro compound reduction, imine formation, hydrogenation, and cyclization, catalyzed by bifunctional metal-acid systems, also presents a promising avenue for sustainable production. digitellinc.com

Exploration of Unprecedented Reactivity and Catalytic Roles

The exocyclic methylene (B1212753) group in 5-methylene-N-methyl-2-pyrrolidone is a hub of reactivity, with the Michael addition being a particularly well-explored reaction. masterorganicchemistry.comlibretexts.orgslideshare.net This reaction allows for the conjugate addition of various nucleophiles, such as thiolates, amines, and enolates, to the β-carbon of the α,β-unsaturated system. masterorganicchemistry.comnsf.gov This reactivity is central to its application in bioconjugation, where it exhibits high specificity towards thiol groups under physiologically relevant conditions. acs.org

Beyond Michael additions, the potential for 5-methylene-N-methyl-2-pyrrolidone and its derivatives to act as catalysts is an emerging area of interest. While research in this specific area is still nascent, the broader field of catalysis offers intriguing possibilities. chemscene.com The structural motifs within the molecule could be tailored to create novel organocatalysts. For instance, the lactam functionality could participate in hydrogen bonding interactions, a key feature in many catalytic cycles.

Furthermore, the oxidation of the furan (B31954) ring, a key step in some synthetic routes to 5MPs, can lead to the formation of 1,4-dicarbonyl compounds which are versatile synthetic intermediates. researchgate.netnih.gov The controlled oxidation of 5-methylene-N-methyl-2-pyrrolidone itself could unlock new reactive intermediates and synthetic pathways.

Integration into Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry and automated synthesis are increasingly being applied to the production of complex molecules and libraries of compounds, offering advantages in terms of efficiency, safety, and scalability. merckmillipore.comacs.orgresearchgate.net While specific applications to the synthesis of 5-methylene-N-methyl-2-pyrrolidone are not yet widely reported, the existing synthetic methodologies are amenable to such integration.

For instance, the one-pot synthesis involving the oxidation of furan derivatives and subsequent trapping with amines could be translated into a continuous flow process. researchgate.net This would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purity. acs.org Automated synthesis platforms, which utilize robotic systems and pre-filled reagent cartridges, could be employed to rapidly generate libraries of 5-methylene-pyrrolidone derivatives with diverse N-substituents. merckmillipore.comsynthiaonline.com This would be particularly valuable for screening and optimizing compounds for specific applications, such as drug discovery or materials science. researchgate.net

Advanced Materials Applications Beyond Traditional Polymerization

The unique reactivity of 5-methylene-N-methyl-2-pyrrolidone makes it an attractive building block for the creation of advanced materials with tailored properties. A significant application lies in the field of bioconjugation, where 5-methylene-2-pyrrolones (5MPs) serve as highly specific and tracelessly removable linkers for attaching molecules to proteins and other biomolecules. acs.orgnih.gov The Michael addition of thiol groups from cysteine residues in proteins to the 5MP core is rapid and clean, and the resulting conjugate can be cleaved under mild conditions, allowing for the controlled release of cargo. acs.orgnih.gov

The exocyclic double bond also presents opportunities for polymerization. While distinct from traditional vinyl polymerization, the reactivity of the methylene group could be harnessed to create novel polymer architectures. The incorporation of the pyrrolidone ring into the polymer backbone could impart unique properties such as enhanced thermal stability, polarity, and solubility. Research into the polymerization of related N-substituted pyrrolidones is ongoing, and these findings could inform the development of polymers derived from 5-methylene-N-methyl-2-pyrrolidone. chemicalbook.comrsc.org

Furthermore, the ability of the pyrrolidone scaffold to interact with other molecules through dipole-dipole interactions and hydrogen bonding suggests its potential use in the design of functional materials such as sensors or responsive polymers. The development of materials that can respond to external stimuli, such as pH or temperature, is a rapidly growing field with applications in drug delivery, diagnostics, and soft robotics.

Multiscale Modeling and Big Data Approaches in Pyrrolidone Research

Big data and machine learning approaches are also becoming increasingly powerful tools in chemical research. digitellinc.comism.ac.jp By analyzing large datasets of chemical structures and their corresponding properties, machine learning models can be trained to predict the properties of new, untested compounds. llnl.govacs.org This can significantly accelerate the discovery of new materials with desired characteristics. For example, a machine learning model could be developed to predict the reactivity of different 5-methylene-pyrrolone derivatives in Michael addition reactions or their efficacy as bioconjugation agents. The creation of large, curated databases of polymer properties is a crucial step in enabling such data-driven discovery. digitellinc.comism.ac.jp While specific applications of these techniques to 5-methylene-N-methyl-2-pyrrolidone are still emerging, the general frameworks and tools are well-established and hold immense promise for advancing research in this area.

Q & A

Q. What synthetic methodologies are recommended for producing high-purity NMP, and how are reaction conditions optimized?

NMP is synthesized via a two-step reaction: γ-butyrolactone reacts with methylamine to form 4-hydroxy-N-methylbutyramide, followed by dehydration under controlled conditions (250°C, 6 MPa pressure, molar ratio 1:1.15). Continuous tubular reactors improve yield, and vacuum distillation ensures purity . Key parameters to optimize include temperature, pressure, and catalyst selection to minimize byproducts like unreacted methylamine.

Q. What analytical techniques are validated for quantifying NMP in complex matrices (e.g., biological samples or environmental media)?

Gas chromatography (GC) with flame ionization detection (FID) is widely used. Method 1302 (NIOSH) specifies a desorption solvent of 5% methanol in methylene chloride, with calibration stock solutions prepared in the same matrix to avoid light-induced degradation . For trace analysis, LC-MS/MS with deuterated internal standards improves sensitivity in biological fluids .

Q. How does NMP’s solvent properties influence its application in polymer processing?

NMP’s high polarity (dielectric constant ~32) and aprotic nature make it ideal for dissolving polyamides, polyurethanes, and epoxy resins. Its boiling point (202°C) allows for high-temperature processing without rapid evaporation. Stability studies recommend inert atmospheres to prevent radical formation during prolonged heating .

Advanced Research Questions

Q. What mechanistic insights explain NMP’s role in solvothermal reduction of graphene oxide (GO)?

NMP generates free radicals under solvothermal conditions (120–180°C), which functionalize GO sheets. Reduction time controls the balance between conductivity (1-hour reduction yields 21,600 S/m) and dispersibility (5-hour reduction achieves 1.4 mg/mL in organic solvents). Steric hindrance from functional groups (e.g., carbonyls) enhances colloidal stability .

Q. How can computational toxicology models address contradictions in NMP’s risk assessment?

The EPA’s systematic review integrates high-throughput screening (HTS) data and read-across studies to resolve discrepancies in reproductive toxicity thresholds. Physiologically based pharmacokinetic (PBPK) models for urinary metabolites (e.g., 5-hydroxy-N-methylpyrrolidone) refine exposure estimates in occupational settings .

Q. What experimental designs mitigate confounding factors in NMP toxicokinetic studies?

Controlled inhalation studies in rodents use real-time aerosol monitoring to account for variable vapor pressure (0.29 mmHg at 20°C). Isotope-labeled NMP (e.g., ¹⁵N-methyl) tracks metabolic pathways, while co-exposure assessments (e.g., with toluene) isolate hepatotoxic effects .

Q. How do functional groups on NMP derivatives alter reactivity in organocatalysis?

Substitution at the pyrrolidone ring’s nitrogen (e.g., with electron-withdrawing groups) modulates Lewis acidity. Kinetic studies using NMR titration reveal that NMP’s carbonyl oxygen participates in hydrogen bonding with substrates, enhancing reaction rates in Knoevenagel condensations .

Q. What statistical methods resolve uncertainties in consumer exposure models for NMP?

Monte Carlo simulations address variability in EPA’s Westat survey data (e.g., frequency of use, ventilation practices). Sensitivity analysis identifies critical inputs like dermal absorption rates (0.1–1.2 mg/cm²/hr), which contribute >60% to total exposure variance .

Contradictions and Data Gaps

- Exposure Model Limitations : EPA’s reliance on 1987 Westat survey data may underestimate modern consumer product formulations. Discrepancies arise between modeled dermal exposure (0.5 mg/kg/day) and biomonitoring data from industrial workers .

- Functionalization vs. Conductivity Trade-offs : Prolonged solvothermal reduction increases GO dispersibility but reduces electrical conductivity due to excessive oxygen retention .

Methodological Recommendations

- Synthesis : Use inline FTIR to monitor intermediate formation during NMP production .

- Toxicity Screening : Combine HTS assays (e.g., ToxCast) with zebrafish embryogenesis models to assess developmental endpoints .

- Material Science : Pair Raman spectroscopy with AFM to correlate GO surface functionalization with mechanical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.